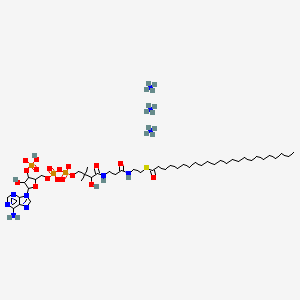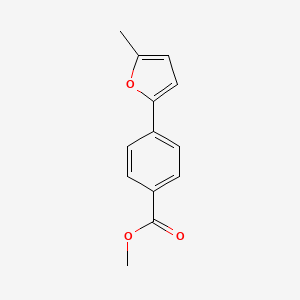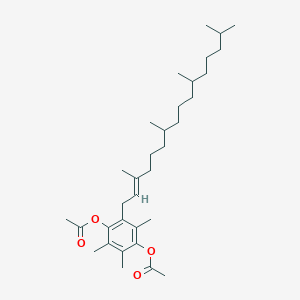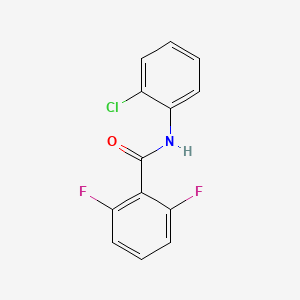![molecular formula C13H18BrFN2 B12080770 {1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B12080770.png)
{1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-4-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-4-yl}methanamine is a chemical compound that features a piperidine ring substituted with a bromofluorophenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-4-yl}methanamine typically involves the following steps:
Formation of the Bromofluorophenyl Intermediate: The starting material, 4-bromo-3-fluorobenzyl chloride, is reacted with piperidine under basic conditions to form the intermediate {1-[(4-Bromo-3-fluorophenyl)methyl]piperidine}.
Introduction of the Methanamine Group: The intermediate is then treated with formaldehyde and hydrogen cyanide to introduce the methanamine group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-4-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the bromofluorophenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups to the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, {1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-4-yl}methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its ability to undergo various chemical modifications makes it a versatile tool for probing biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of {1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-4-yl}methanamine involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Bromodiphenylamine: Similar in structure but lacks the piperidine ring and methanamine group.
Indole Derivatives: Share aromatic characteristics but differ in the core structure and functional groups.
Imidazole Compounds: Contain a different heterocyclic system but may exhibit similar reactivity.
Uniqueness
{1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-4-yl}methanamine is unique due to its combination of a bromofluorophenyl group with a piperidine ring and methanamine group
Properties
Molecular Formula |
C13H18BrFN2 |
|---|---|
Molecular Weight |
301.20 g/mol |
IUPAC Name |
[1-[(4-bromo-3-fluorophenyl)methyl]piperidin-4-yl]methanamine |
InChI |
InChI=1S/C13H18BrFN2/c14-12-2-1-11(7-13(12)15)9-17-5-3-10(8-16)4-6-17/h1-2,7,10H,3-6,8-9,16H2 |
InChI Key |
RDVVGYGWCDALNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, 4-chloro-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-](/img/structure/B12080690.png)

![N-[(3,4-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12080712.png)


![[6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12080725.png)
![4,7-Bis(5-bromothiophen-2-yl)-2lambda4delta2-benzo[1,2-c;4,5-c']bis[1,2,5]thiadiazol](/img/structure/B12080728.png)







